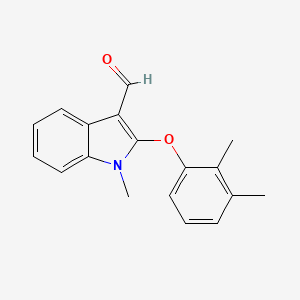

2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde

Description

2-(2,3-Dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde (CAS: 338416-82-3) is an indole derivative featuring a 1-methyl-substituted indole core with a carbaldehyde group at position 3 and a 2,3-dimethylphenoxy moiety at position 2. Its molecular formula is C₁₈H₁₇NO₂, with a molecular weight of 279.33 g/mol . The compound is stored under controlled conditions (2–8°C, sealed, and dry), suggesting sensitivity to environmental factors . While its specific applications remain undocumented in the available literature, its structural features align with bioactive molecules used in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-7-6-10-17(13(12)2)21-18-15(11-20)14-8-4-5-9-16(14)19(18)3/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEOHKXZDQTGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dimethylphenoxy group through nucleophilic substitution reactions. The final step often involves the formylation of the indole ring to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

Oxidation: 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carboxylic acid.

Reduction: 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated the potential of 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde as an antimicrobial agent. For instance, compounds derived from this structure exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were particularly promising for S. aureus, with some derivatives showing MICs as low as 1 μg/mL against methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 3k | S. aureus ATCC 25923 | 3.90 |

| 3k | S. aureus ATCC 43300 (MRSA) | 1.00 |

| 3d | Candida albicans | 7.80 |

| 3t | Candida albicans | 62.50 |

Organic Synthesis Applications

Intermediate in Synthesis

The compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure allows for functionalization at multiple sites, facilitating the development of new compounds with enhanced biological properties. For example, reactions involving this compound have led to the synthesis of indolylquinazolinones, which are known for their diverse pharmacological activities .

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation with anthranilamide | Indolylquinazolinone | 86 |

| Functionalization with benzoyl chloride | Benzoyl-indolylquinazolinone | Good yield |

| Thionation with Lawesson’s reagent | Methylthio-indolylquinazolinone | Moderate yield |

Case Studies

Case Study 1: Development of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound to evaluate their antimicrobial activity against resistant bacterial strains. The results indicated that several synthesized compounds displayed superior activity compared to conventional antibiotics, suggesting potential for development into new therapeutic agents .

Case Study 2: Synthesis of Indolylquinazolinones

Researchers successfully used this compound in a multi-step synthesis to create indolylquinazolinones, which demonstrated significant anticancer properties in vitro. The study highlighted the importance of optimizing reaction conditions to maximize yields and enhance biological activity .

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and phenoxy groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 2,3-Dimethylphenoxy Substituents

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Structure: A pyrimidine-dione scaffold linked via a piperidinylmethyl group to a 2,3-dimethylphenoxy moiety.

- Application : Patented as an anti-mycobacterial agent for tuberculosis treatment .

- Key Difference : Unlike the indole-carbaldehyde compound, this molecule’s pyrimidine-dione core and piperidine linker suggest distinct pharmacokinetic properties, such as enhanced solubility or target binding.

Pyrimidifen (5-Chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine)

- Structure: A pyrimidine amine derivative with a 2,3-dimethylphenoxyethyl chain.

- Application : Acaricide/insecticide (trade name: Coratop , Fongoren ) .

2-(2,6-Dimethylphenoxy)acetamide Derivatives

- Examples: Compounds e–h, m–o in feature 2,6-dimethylphenoxy groups attached to peptide-like backbones.

- Application : Likely intermediates for protease inhibitors or antibiotics due to stereochemically complex structures.

- Key Difference: The 2,6-dimethylphenoxy regioisomer and peptide linkages differentiate these from the target compound’s indole-carbaldehyde and 2,3-dimethylphenoxy group.

Indole-Based Analogues

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Indole with a carboxylic acid at position 2 and a methyl group at position 3.

- Key Difference : The carboxylic acid group enhances polarity and acidity compared to the carbaldehyde in the target compound, influencing solubility and reactivity .

1-Ethyl-2,3-dihydro-1H-indole-3-carbaldehyde

- Structure : Partially saturated indole (dihydroindole) with an ethyl group at position 1 and a carbaldehyde at position 3.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |

|---|---|---|---|---|

| 2-(2,3-Dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde | C₁₈H₁₇NO₂ | 279.33 | 2,3-Dimethylphenoxy, carbaldehyde | Unknown (research chemical) |

| Pyrimidifen | C₂₀H₂₈ClN₃O₂ | 394.91 | 2,3-Dimethylphenoxyethyl, pyrimidine amine | Pesticide |

| 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione | C₂₂H₂₇N₃O₄ | 397.47 | Piperidinylmethyl, pyrimidine-dione | Anti-mycobacterial |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid | C₁₀H₈ClNO₂ | 223.63 | Carboxylic acid, chloro, methyl | Unknown (potential API intermediate) |

Biological Activity

2-(2,3-Dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole derivatives class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure, characterized by an indole core with various substituents, allows for diverse interactions with biological targets.

Chemical Structure

The molecular formula of this compound is . The compound features:

- An indole ring system, which is known for its role in various biological processes.

- A carbaldehyde functional group that enhances reactivity with nucleophiles.

- A dimethylphenoxy substituent that may influence binding affinity and selectivity towards biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The indole moiety is known to interact with various receptors, including serotonin receptors and enzymes involved in metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives, including this compound. Research has demonstrated that related compounds exhibit cytotoxic effects against multiple cancer cell lines. For instance, a study found that derivatives of indole exhibited significant cytotoxicity against leukemia and melanoma cell lines at concentrations as low as 10 µM .

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Various | TBD | TBD |

| Indole Derivative A | Leukemia | 10 | Significant |

| Indole Derivative B | Melanoma | 10 | Significant |

Antimicrobial Activity

Indole derivatives have also shown antimicrobial properties. For example, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria and fungi. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) effective against Candida albicans and other pathogens .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Candida albicans | 7.80 | Moderate |

| E. coli | >100 | Inactive |

Case Studies

A notable case study investigated the protective effects of indole aldehydes on the intestinal barrier in mice infected with Toxoplasma gondii. The study reported that these compounds enhanced gastrointestinal motility and increased levels of protective antioxidants while reducing oxidative stress markers . This suggests potential therapeutic applications for gastrointestinal disorders.

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde?

Methodological Answer:

The synthesis involves nucleophilic substitution and carbaldehyde formation. Key steps include:

- Substitution Reaction : React 1-methyl-1H-indole-3-carbaldehyde with 2,3-dimethylphenol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–110°C) to facilitate phenoxy group attachment .

- Carbaldehyde Protection : Use POCl₃ in DMF (Vilsmeier-Haack reaction) for aldehyde group stabilization during synthesis, followed by neutralization with NaOH .

- Yield Optimization : Adjust pH during precipitation (pH 5–6) to avoid salt formation and maximize crystallinity, as demonstrated in analogous indole-carbaldehyde syntheses .

Basic: How can spectroscopic techniques (NMR, IR, EIMS) characterize this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the indole core (e.g., C3-carbaldehyde at ~190 ppm in ¹³C NMR) and substituents (2,3-dimethylphenoxy group: aromatic protons at 6.5–7.5 ppm, methyl groups at ~2.3 ppm) .

- IR Spectroscopy : Confirm the aldehyde carbonyl stretch at ~1680–1700 cm⁻¹ and indole N–H stretch at ~3400 cm⁻¹ .

- EIMS : Identify molecular ion peaks (e.g., m/z ~335 for the parent compound) and fragmentation patterns (e.g., loss of methylphenoxy groups) .

Advanced: How do substituents on the indole or phenoxy moieties influence bioactivity?

Methodological Answer:

- Electron-Donating Groups : Methyl groups on the phenoxy ring (as in 2,3-dimethylphenoxy) enhance electron density, potentially increasing binding affinity to targets like PPAR receptors, as seen in structurally related agonists .

- Substituent Positioning : Derivatives with nitro or hydroxyl groups on the arylidene moiety (e.g., N’-nitrobenzylidene analogs) show varied bioactivity due to altered electronic and steric profiles .

- Method : Synthesize derivatives (e.g., via Schiff base formation with aryl carboxaldehydes) and evaluate using in vitro assays (e.g., enzyme inhibition, receptor binding) .

Advanced: What strategies resolve contradictions in crystallographic data for indole-carbaldehyde derivatives?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL for high-resolution refinement, especially for twinned crystals, by applying HKLF 5 format and twin law matrices .

- Disorder Modeling : For flexible side chains (e.g., methylphenoxy groups), split occupancy refinement and restraints on bond lengths/angles improve accuracy .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC databases for comparable structures .

Advanced: How can computational modeling predict metabolic stability or toxicity?

Methodological Answer:

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to assess cytochrome P450 interactions and metabolic hotspots (e.g., aldehyde oxidation).

- Docking Studies : Map the compound’s binding to hepatic enzymes (e.g., CYP3A4) using AutoDock Vina, focusing on reactive sites like the carbaldehyde group .

- In Silico Toxicity : Apply Derek Nexus or ProTox-II to predict genotoxicity (e.g., α,β-unsaturated aldehyde reactivity) .

Advanced: What experimental approaches validate the compound’s mechanism of action in disease models?

Methodological Answer:

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., PPARα/δ) .

- Pathway Analysis : Perform RNA-seq or proteomics on treated cell lines (e.g., hepatocytes for NAFLD models) to identify downstream signaling pathways .

- In Vivo Validation : Administer the compound in rodent NASH models and assess histopathology (steatosis, fibrosis) via H&E and Masson’s trichrome staining .

Advanced: How to address discrepancies in biological activity between in vitro and in vivo studies?

Methodological Answer:

- Bioavailability Testing : Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure .

- Metabolite Profiling : Identify active/inactive metabolites using HPLC-HRMS and compare their activity to the parent compound .

- Dose Escalation : Optimize dosing regimens (e.g., QD vs. BID) to align in vitro IC₅₀ values with achievable in vivo concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.